methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring The pyrazole ring is then introduced through a series of reactions, including condensation and cyclization processes
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
Methyl 3-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
Methyl 3-{[(1-propyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the methyl group on the pyrazole ring and the thiophene ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(2-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-8(3-5-12-14)10(15)13-7-4-6-18-9(7)11(16)17-2/h3-6H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSKSZZXPUHOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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